molecular formula C9H9BrFIO B14771867 2-(3-Bromo-2-fluoro-6-iodophenyl)propan-2-ol

2-(3-Bromo-2-fluoro-6-iodophenyl)propan-2-ol

Cat. No.: B14771867
M. Wt: 358.97 g/mol
InChI Key: BUNNQQTYWLJDPU-UHFFFAOYSA-N
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Description

2-(3-Bromo-2-fluoro-6-iodophenyl)propan-2-ol is an organic compound with the molecular formula C9H9BrFIO It is a halogenated phenylpropanol derivative, characterized by the presence of bromine, fluorine, and iodine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2-fluoro-6-iodophenyl)propan-2-ol typically involves multi-step organic reactions. One common method includes the halogenation of a phenylpropanol precursor. The process may involve:

    Bromination: Introduction of a bromine atom to the phenyl ring using bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions.

    Fluorination: Introduction of a fluorine atom using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Iodination: Introduction of an iodine atom using iodine (I2) or an iodinating reagent like N-iodosuccinimide (NIS).

These reactions are typically carried out in the presence of catalysts and under specific temperature and pressure conditions to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, efficiency, and safety. Continuous flow reactors and automated systems may be employed to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2-fluoro-6-iodophenyl)propan-2-ol can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation Reactions: The hydroxyl group (-OH) can be oxidized to a carbonyl group (C=O) using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The compound can be reduced to remove halogen atoms or convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium iodide (NaI) in acetone for halogen exchange.

    Electrophilic Substitution: Sulfuric acid (H2SO4) for nitration.

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while nucleophilic substitution could introduce various functional groups such as nitro, amino, or alkyl groups.

Scientific Research Applications

2-(3-Bromo-2-fluoro-6-iodophenyl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-fluoro-6-iodophenyl)propan-2-ol involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to the active site of enzymes and blocking their catalytic activity.

    Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs and disrupting replication or transcription processes.

Comparison with Similar Compounds

2-(3-Bromo-2-fluoro-6-iodophenyl)propan-2-ol can be compared with other halogenated phenylpropanol derivatives:

The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H9BrFIO

Molecular Weight

358.97 g/mol

IUPAC Name

2-(3-bromo-2-fluoro-6-iodophenyl)propan-2-ol

InChI

InChI=1S/C9H9BrFIO/c1-9(2,13)7-6(12)4-3-5(10)8(7)11/h3-4,13H,1-2H3

InChI Key

BUNNQQTYWLJDPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=CC(=C1F)Br)I)O

Origin of Product

United States

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